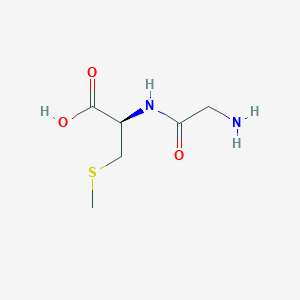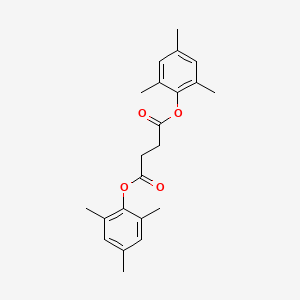
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is notable for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides using bifunctional phase-transfer catalysts. This method yields the compound in good to high yields (up to 92%) under conditions of 100°C within 12 hours . Another method involves the continuous-flow synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine in a micro fixed-bed reactor, which provides high purity and yield .
Industrial Production Methods: Industrial production of this compound often utilizes continuous-flow processes due to their efficiency and scalability. The use of micro fixed-bed reactors packed with catalysts such as 5% Pt/C allows for the production of the compound with high purity and yield, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxoammonium salts, which are useful in oxidative reactions . It can also participate in N-methylation reactions by reacting with carbon dioxide and phenylsilane .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like oxone and iodine, as well as reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed: The major products formed from these reactions include oxoammonium salts, hydroxylamines, and N-methylated amines. These products have significant applications in various fields, including organic synthesis and materials science .
Scientific Research Applications
2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- has a wide range of scientific research applications. In chemistry, it is used as a hindered amine light stabilizer (HALS) to improve the performance of plastics in strong light environments . In biology and medicine, derivatives of this compound, such as linezolid and tedizolid, are used as antibiotics to treat infections caused by gram-positive bacteria . Additionally, it is used in the manufacturing of polymer additives and stabilizers .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- involves its ability to act as a protein synthesis inhibitor. It targets an early step involving the binding of N-formylmethionyl-tRNA to the ribosome, thereby inhibiting bacterial growth . This mechanism is particularly effective against gram-positive bacteria, making it a valuable antibiotic agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- include 2,2,6,6-tetramethyl-4-piperidinol, 2,2,6,6-tetramethyl-4-piperidinone, and N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine .
Uniqueness: What sets 2-Oxazolidinone, 4-(2,2,6,6-tetramethyl-4-piperidinyl)- apart from these similar compounds is its unique combination of stability and reactivity. Its ability to undergo a variety of chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
61171-63-9 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H22N2O2/c1-11(2)5-8(6-12(3,4)14-11)9-7-16-10(15)13-9/h8-9,14H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
PJELMRNWOYYYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C2COC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)


